

Propionylation of Amino Acids: Application Notes and Protocols for Researchers

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This document provides detailed application notes and experimental protocols for the propionylation of amino acids. This chemical modification is a critical tool in proteomics, particularly for the characterization of post-translational modifications (PTMs) in proteins like histones, and has significant implications for drug development. Propionylation, the addition of a propionyl group to the free amino groups of amino acids, neutralizes their positive charge, which aids in protein digestion and improves peptide separation in mass spectrometry.

Introduction to Amino Acid Propionylation

Propionylation is a chemical modification that targets the primary amines of amino acids, such as the ϵ -amino group of lysine and the N-terminal α -amino group of peptides and proteins. This process is instrumental in "bottom-up" proteomics workflows. By converting the primary amines to propionyl amides, propionylation blocks the cleavage sites for trypsin at lysine residues, effectively changing the enzyme's specificity to arginine residues (Arg-C like activity).^{[1][2]} This results in longer, more hydrophobic peptides that are better retained and resolved during reverse-phase liquid chromatography (LC) prior to mass spectrometry (MS) analysis.^{[1][2]}

The primary reagent used for this derivatization is propionic anhydride, which reacts with the deprotonated amino groups under basic pH conditions.^[2] Another reagent, N-hydroxysuccinimide (NHS)-propionate, offers an alternative with potentially higher specificity.^[3] ^[4] The choice of reagent and reaction conditions can significantly impact the efficiency and

specificity of the propionylation reaction, influencing the quality of the subsequent mass spectrometry data.

Key Applications

- **Histone PTM Analysis:** Propionylation is extensively used in the study of histone modifications, which play a crucial role in regulating gene expression.[\[1\]](#) By derivatizing histones, researchers can more effectively identify and quantify various PTMs, such as acetylation and methylation, which are key epigenetic markers.[\[1\]](#)
- **Quantitative Proteomics:** In combination with stable isotope labeling, propionylation enables the relative quantification of proteins and their modifications between different biological samples.[\[5\]](#) For instance, using d0- and d10-propionic anhydride allows for the differential labeling of peptides from two different samples for comparative analysis by MS.[\[5\]](#)
- **Improved Peptide Analysis:** The increased hydrophobicity of propionylated peptides enhances their separation in reverse-phase chromatography, leading to better identification and quantification.[\[1\]](#)[\[2\]](#)

Data Presentation: Comparison of Propionylation Protocols

The efficiency and specificity of propionylation can vary depending on the chosen protocol. The following tables summarize quantitative data from studies comparing different propionylation methods for histone analysis.

Table 1: Comparison of Propionylation Efficiency and Side Reactions for Different Protocols

Protocol	Reagent	Buffer	Temperature (°C)	Incomplete Propionylation (%)	Overpropionylation (S, T, Y) (%)	Amidation (%)
Method A1	Propionic Anhydride	Acetonitrile /Ammonium Bicarbonate	37	25	10	50
Method A2	Propionic Anhydride	Acetonitrile /Ammonium Bicarbonate	37	15	15	60
Method B1	Propionic Anhydride	Isopropanol/Ammonium Bicarbonate	Room Temp	30	5	40
Method B2	Propionic Anhydride	Isopropanol/Ammonium Bicarbonate	Room Temp	20	8	50
Method C1	Propionic Anhydride	Acetonitrile /HEPES	50	85	2	70
Method C2	Propionic Anhydride	Acetonitrile /HEPES	50	60	3	75
Method D1	NHS-propionate	Acetonitrile /HEPES	50	5	63	5
Method D2	NHS-propionate	Acetonitrile /HEPES	50	2	55	3

Data adapted from a study on pitfalls in histone propionylation during bottom-up mass spectrometry analysis.[6] "X1" and "X2" refer to single and double rounds of propionylation, respectively. "D1" and "D2" refer to different molar excesses of the reagent.

Table 2: Identification of Propionylation Sites in Various Organisms

Organism	Growth Phase/Stage	Number of Identified Propionylation Sites	Number of Propionylated Proteins	Reference
Thermus thermophilus	Mid-exponential	121	80	[7][8]
Thermus thermophilus	Late stationary	323	163	[7][8]
Trichophyton rubrum	Conidia	70	54	[8]
Trichophyton rubrum	Mycelium	96	70	[8]

Experimental Protocols

Here, we provide detailed methodologies for two common propionylation procedures.

Protocol 1: Propionylation of Histones using Propionic Anhydride

This protocol is widely used for the derivatization of histones prior to mass spectrometry analysis.

Materials:

- Purified histone sample (e.g., acid-extracted and HPLC-purified)
- 100 mM Ammonium Bicarbonate (AmBic), pH 8.0

- Propionic Anhydride (Sigma-Aldrich)
- Acetonitrile (ACN)
- Ammonium Hydroxide (NH₄OH)
- Trypsin (mass spectrometry grade)
- SpeedVac concentrator

Procedure:

- Sample Preparation:
 - Resuspend the dried histone sample in 20 µL of 100 mM ammonium bicarbonate, pH 8.0.
- First Propionylation (Pre-digestion):
 - Prepare a fresh 1:3 (v/v) solution of propionic anhydride in acetonitrile.
 - Add 10 µL of the propionic anhydride solution to the histone sample.
 - Immediately vortex the sample and briefly centrifuge.
 - Incubate at 37°C for 15 minutes.
 - Check the pH of the solution. If it drops below 8.0, add small aliquots of ammonium hydroxide to readjust it to pH 8.0. The hydrolysis of propionic anhydride generates propionic acid, which lowers the pH.[\[9\]](#)
 - Repeat the addition of the propionic anhydride solution and pH adjustment one more time.
 - Dry the sample to near dryness in a SpeedVac concentrator to remove excess reagents.
- Trypsin Digestion:
 - Resuspend the propionylated histones in 100 mM ammonium bicarbonate to a final protein concentration of approximately 1 µg/µL.

- Add trypsin at a 1:20 enzyme-to-substrate ratio (w/w).
- Incubate overnight (12-16 hours) at 37°C.
- Second Propionylation (Post-digestion):
 - Following digestion, repeat the propionylation steps as described in step 2 to derivatize the newly formed N-termini of the peptides.
 - Dry the sample completely in a SpeedVac concentrator.
- Sample Cleanup:
 - Resuspend the sample in 0.1% trifluoroacetic acid (TFA) for subsequent cleanup using a C18 ZipTip or equivalent solid-phase extraction method before LC-MS/MS analysis.

Protocol 2: High-Specificity Propionylation using NHS-propionate

This protocol utilizes N-hydroxysuccinimide (NHS)-propionate, which can offer higher specificity for primary amines and reduce off-target reactions on hydroxyl-containing amino acids.^{[3][4]}

Materials:

- Purified histone sample
- 50 mM HEPES buffer, pH 8.0
- N-hydroxysuccinimide (NHS)-propionate
- Acetonitrile (ACN)
- Hydroxylamine
- Trypsin (mass spectrometry grade)
- SpeedVac concentrator

Procedure:

- Sample Preparation:
 - Resuspend the dried histone sample in 50 mM HEPES buffer, pH 8.0.
- Propionylation Reaction:
 - Prepare a stock solution of NHS-propionate in acetonitrile.
 - Add NHS-propionate to the histone sample to achieve a final molar excess (e.g., 150x or 600x) over the estimated amount of primary amines.[\[10\]](#)
 - Incubate the reaction at 50°C for 1 hour.
- Quenching and Reversal of Overpropionylation:
 - To quench the reaction and reverse potential overpropionylation on serine, threonine, and tyrosine residues, add hydroxylamine to a final concentration of 50 mM.
 - Incubate at 37°C for 30 minutes.
- Trypsin Digestion:
 - Dilute the sample with 100 mM ammonium bicarbonate to reduce the concentration of organic solvent and adjust the pH for optimal trypsin activity.
 - Add trypsin at a 1:20 enzyme-to-substrate ratio (w/w).
 - Incubate overnight at 37°C.
- Second Propionylation (Optional but Recommended):
 - After digestion, a second round of propionylation with NHS-propionate can be performed to ensure complete derivatization of the peptide N-termini. Follow the procedure in step 2.
- Sample Cleanup:
 - Acidify the sample with 0.1% TFA and proceed with C18-based solid-phase extraction for cleanup before LC-MS/MS analysis.

Visualizations

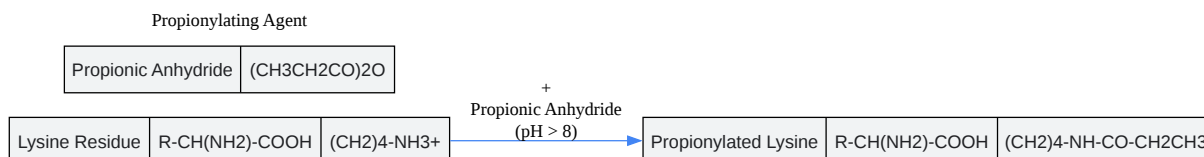
Experimental Workflow for Propionylation in Proteomics



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Caption: Workflow for protein propionylation for mass spectrometry analysis.

Mechanism of Lysine Propionylation



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Caption: Chemical reaction of lysine propionylation.

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